Alfaprostol

Übersicht

Beschreibung

Alfaprostol is a bioactive analog of prostaglandin F2α . It is a luteolytic agent used injectably for scheduling of estrus in mares for purposes of planned breeding . It is also used for treating postweaning anestrus in economically important farm animals .

Synthesis Analysis

The synthesis of this compound and prostaglandin PGF2α has been achieved in just 9 steps . The strategy involved the conjugate addition of an alkyne to a bicyclic enal, available in three steps by a proline-catalyzed aldol reaction of succinaldehyde . In the case of this compound, this resulted in the shortest synthesis reported to date .Molecular Structure Analysis

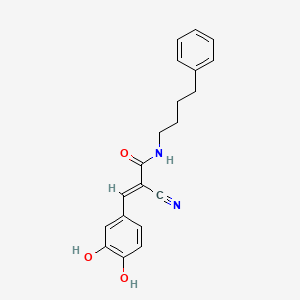

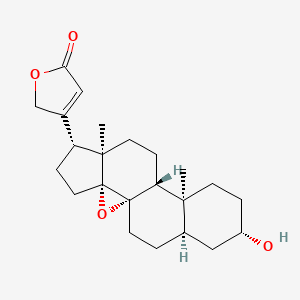

The molecular formula of this compound is C24H38O5 . The this compound molecule contains a total of 68 bond(s). There are 30 non-H bond(s), 3 multiple bond(s), 10 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group(s), and 3 secondary alcohol(s) .Chemical Reactions Analysis

The key step in the synthesis of this compound involves the 1,4-addition of an alkyne to an enal intermediate . This approach improved the previous route by making the 1,4-addition and ozonolysis more operationally simple .Physical And Chemical Properties Analysis

This compound has a molar mass of 406.56 g/mol . The percent composition is C 70.90%, H 9.42%, O 19.68% .Wissenschaftliche Forschungsanwendungen

Induktion von Aborten bei Hündinnen

Alfaprostol wird zur Induktion von Aborten bei Hündinnen verwendet. Es wird in Kombination mit Cabergolin (Galastop™) verabreicht, um die Dosierung und Häufigkeit der PGF2α-Anwendungen zu reduzieren und die Erfolgsrate der Schwangerschaftsbeendigung zu verbessern .

Luteolytisches Mittel bei Kühen und Stuten

Als potentes luteolytisches Mittel wird this compound häufig verwendet, um den Zeitpunkt der Besamung zu kontrollieren und die Fortpflanzungsleistung bei Kühen und Stuten zu verbessern .

Behandlung des Glaukoms

Die Forschung hat gezeigt, dass this compound aufgrund seiner biologischen Aktivität potenzielle Anwendungen bei der Behandlung von Glaukom haben kann .

Induktion von Aborten bei Katzen

This compound kann in Kombination mit Cabergolin (Galastop™) auch zur Induktion von Aborten bei Katzen verwendet werden .

Veterinärmedizinisches Reproduktionsmanagement

Es wird zur Steuerung von Fortpflanzungszyklen verwendet, insbesondere zur Synchronisierung von Östruszyklen für zeitgesteuerte Zuchtprogramme .

Forschung zu neuen biologischen Aktivitäten

Die laufende Forschung an PGF2α-Analoga, einschließlich this compound, hat eine Vielzahl neuer biologischer Aktivitäten aufgezeigt, die auf ein Potenzial für zukünftige therapeutische Anwendungen hindeuten .

Wirkmechanismus

Target of Action

Alfaprostol, also known as Gabbrostol, is a synthetic analogue of prostaglandin F2α . It primarily targets the smooth muscle cells of the uterus and cervix in animals such as horses, pigs, and cattle . The compound’s primary role is to stimulate these cells, leading to various physiological effects.

Mode of Action

This compound acts as a luteolytic agent, meaning it causes the regression of the corpus luteum, a structure that develops in the ovary after ovulation and produces progesterone . By causing the regression of the corpus luteum, this compound reduces progesterone levels, which in turn triggers estrus or heat in animals. This makes it useful for scheduling estrus in animals for planned breeding .

Biochemical Pathways

By mimicking the action of natural prostaglandins, this compound can influence these processes .

Pharmacokinetics

The pharmacokinetics of this compound involves rapid distribution throughout the body following intramuscular injection . The compound is then metabolized, with the first step being de-esterification to form this compound acid. This is followed by β-oxidation to give dinor-5, 6-dihydro-alfaprostol acid and tetranor-alfaprostol acid . These metabolites are significantly less potent than the parent compound .

Result of Action

The primary result of this compound’s action is the induction of estrus or heat in animals, making it useful for planned breeding . It can also be used to induce parturition or birth . In addition, this compound has been found to be effective in inducing termination of pregnancy in animals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the physiological state of the animal, such as its stage of reproductive cycle. Additionally, the method of administration can also impact the compound’s action. For example, a study found that the combination of oral cabergoline, this compound, and additional intravaginal misoprostol was more effective in inducing termination of pregnancy in dogs than using cabergoline and this compound alone .

Biochemische Analyse

Biochemical Properties

Alfaprostol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As a synthetic analogue of prostaglandin F2α, this compound has luteolytic activity, meaning it causes lysis of the corpus luteum, whether persistent or associated with either the normal cycle or pregnancy . This interaction with the corpus luteum is a key aspect of its biochemical function.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of reproductive biology, this compound can induce termination of pregnancy in animal models by influencing the function of the corpus luteum .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level primarily through its luteolytic activity. This involves the binding of this compound to specific receptors in the corpus luteum, leading to its degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a study involving dogs, it was observed that the abortion was completed in an average of 3.9±0.7 days following this compound administration . This suggests that this compound has a relatively rapid onset of action in this context.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in cows, the recommended dosage rate is 1.5 mg per 100 kg bodyweight . The effects of this compound at this dosage include the induction of parturition and the treatment of post-weaning anestrus .

Metabolic Pathways

This compound is involved in several metabolic pathways. The first step in its metabolism is de-esterification to form this compound acid, followed by β-oxidation to give dinor-5, 6-dihydro-Alfaprostol acid and tetranor-Alfaprostol acid .

Transport and Distribution

This compound is rapidly distributed throughout the body after intramuscular injection . It reaches peak blood levels in approximately 2 hours in cows, sows, and mares .

Eigenschaften

IUPAC Name |

methyl (Z)-7-[(1R,2S,3R,5S)-2-[(3S)-5-cyclohexyl-3-hydroxypent-1-ynyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,7,18-23,25-27H,3-6,8-14,17H2,1H3/b7-2-/t19-,20+,21+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDSQCVLNUIYLN-JNAAKWLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1C#CC(CCC2CCCCC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1C#C[C@H](CCC2CCCCC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74176-31-1 | |

| Record name | Alfaprostol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74176-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfaprostol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074176311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfaprostol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFAPROSTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XKL2JJ08I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)